Cas no 85483-97-2 ((S)-(+)-1-Benzyloxy-2-propanol)

(S)-(+)-1-Benzyloxy-2-propanol structure
85483-97-2 structure
Product Name:(S)-(+)-1-Benzyloxy-2-propanol
N.o CAS:85483-97-2
MF:C10H14O2
MW:166.216963291168
MDL:MFCD07367008
CID:720321
PubChem ID:24883780
Update Time:2025-10-29

(S)-(+)-1-Benzyloxy-2-propanol Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-1-(Benzyloxy)propan-2-ol
    • S-(+)-1-Benzyloxy-2-propanol
    • (S)-(+)-1-Benzyloxy-2-propanol
    • (S)-1-Benzyloxy-2-propanol
    • (S)-2-(BENZYLOXY)PROPAN-1-OL
    • 2-Propanol,1-(phenylmethoxy)-, (2S)-
    • (2S)-1-benzyloxypropan-2-ol
    • (R)-(-)-1-Benzyloxy-2-propanol
    • (R)-1-(Benzyloxy)propan-2-ol
    • (R)-1-O-Benzylpropylene glycol
    • (s)-(-)-1-Benzyloxy-2-propanol
    • (S)-(+)-1,2-Propanediol 1-benzyl ether
    • 2-Propanol,1-(phenylmethoxy)-,(2R)
    • Benzyl (S)-(+)-2-Hydroxypropyl Ether
    • 2-Propanol, 1-(phenylmethoxy)-, (2S)-
    • KJBPYIUAQLPHJG-VIFPVBQESA-N
    • (S)-1-benzyloxy-2-hydroxypropane
    • (2S)-1-(benzyloxy)propan-2-ol
    • (2S)-1-(Benzyloxy)-2-propanol
    • (+)-(S)-1-benzyloxy-2-propanol
    • CB0028
    • LS30228
    • (S)-(+)-1-Benzylox
    • (2S)-1-(Phenylmethoxy)-2-propanol (ACI)
    • 2-Propanol, 1-(phenylmethoxy)-, (S)- (ZCI)
    • (2S)-1-Phenylmethoxypropan-2-ol
    • A11414
    • EN300-6446057
    • 85483-97-2
    • (S)-(+)-1-Benzyloxy-2-propanol, 97%
    • CS-W017736
    • (S)-(+)-1-BENZYLOXY-2-PROPANOL 97
    • B4117
    • AKOS016843866
    • SCHEMBL2181772
    • DS-4548
    • MFCD07367008
    • (S)-1-O-Benzylpropylene glycol
    • MDL: MFCD07367008
    • Inchi: 1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
    • Chave InChI: KJBPYIUAQLPHJG-VIFPVBQESA-N
    • SMILES: C(C1C=CC=CC=1)OC[C@@H](O)C

Propriedades Computadas

  • Massa Exacta: 166.09900
  • Massa monoisotópica: 166.099379685g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 108
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 29.5
  • XLogP3: 1.3

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.044 g/mL at 25 °C(lit.)
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 81°C/1mmHg(lit.)
  • Ponto de Flash: 华氏:226.4 °F
    摄氏:108 °C
  • Índice de Refracção: n20/D 1.510(lit.)
  • Solubilidade: 略溶 (13 g/L) (25 ºC),
  • PSA: 29.46000
  • LogP: 1.58400
  • Actividade Óptica: [α]20/D +14.5°, c = 1 in chloroform

(S)-(+)-1-Benzyloxy-2-propanol Informações de segurança

  • Símbolo: GHS07
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:2
  • Código da categoria de perigo: 22-36/37/38
  • Instrução de Segurança: S26
  • Identificação dos materiais perigosos: Xn
  • Frases de Risco:R22
  • Condição de armazenamento:Keep in dark place,Sealed in dry,Room Temperature

(S)-(+)-1-Benzyloxy-2-propanol Dados aduaneiros

  • CÓDIGO SH:2909499000
  • Dados aduaneiros:

    中国海关编码:

    2909499000

    概述:

    2909499000 其他醚醇及其卤化、磺化、硝化或亚硝化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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abcr
AB392721-1 g
(S)-(+)-1-Benzyloxy-2-propanol, 96%; .
85483-97-2 96%
1g
€86.40 2023-05-18

(S)-(+)-1-Benzyloxy-2-propanol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Referência
Identification of Absolute Helical Structures of Aromatic Multilayered Oligo(m-phenylurea)s in Solution
Kudo, Mayumi; et al, Journal of Organic Chemistry, 2009, 74(21), 8154-8163

Método de produção 2

Condições de reacção
1.1 Reagents: Nickel Solvents: Ethanol
1.2 Reagents: Sodium hypophosphite Solvents: Water
Referência
A Raney nickel - sodium hypophosphite combination system for reductive desulfurization without racemization of optically active secondary alcohol
Node, Manabu; et al, Tetrahedron, 1997, 53(38), 12883-12894

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydride
2.1 -
Referência
Stereochemical evidence for pseudorotation in the reaction of a phosphoric monoester
Buchwald, Stephen L.; et al, Journal of the American Chemical Society, 1984, 106(17), 4916-22

Método de produção 4

Condições de reacção
1.1 Reagents: Nickel ,  Sodium hypophosphite Solvents: Ethanol ,  Water
Referência
Reductive desulfurization using the Raney nickel-sodium hypophosphite combination system without racemization of a secondary alcohol
Nishide, Kiyoharu; et al, Tetrahedron Letters, 1996, 37(13), 2271-4

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 20 min, rt; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 20 min, rt; 16 h, 50 - 55 °C
Referência
Synthesis of new enantiopure proton-ionizable crown ethers containing a dialkylhydrogenphosphate moiety
Kovacs, Ilona; et al, Tetrahedron: Asymmetry, 2006, 17(17), 2538-2547

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Referência
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  18 h, reflux
Referência
Copper-catalyzed cross-coupling of nonactivated secondary alkyl halides and tosylates with secondary alkyl Grignard reagents
Yang, Chu-Ting; et al, Journal of the American Chemical Society, 2012, 134(27), 11124-11127

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C; 6 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
2.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Referência
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Método de produção 9

Condições de reacção
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
Referência
The enantiomer ratio strongly depends on the alkyl part of the acyl donor in transesterification with lipase B from Candida antarctica
Hoff, Baard H.; et al, Tetrahedron: Asymmetry, 1996, 7(11), 3187-3192

Método de produção 10

Condições de reacção
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
Referência
Disparity in productive binding mode of the slow-reacting enantiomer determines the novel catalytic behavior of Candida antarctica lipase B
Xu, Tao; et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 62(3-4), 288-296

Método de produção 11

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Referência
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Método de produção 12

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate ;  rt
Referência
Hierarchical Growth of Chiral Self-Assembled Structures in Protic Media
Brunsveld, L.; et al, Journal of the American Chemical Society, 2000, 122(26), 6175-6182

Método de produção 13

Condições de reacção
1.1 Reagents: Nickel Solvents: Ethanol
1.2 Reagents: Sodium hypophosphite Solvents: Water
Referência
A Raney nickel - sodium hypophosphite combination system for reductive desulfurization without racemization of optically active secondary alcohol
Node, Manabu; et al, Tetrahedron, 1997, 53(38), 12883-12894

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Referência
Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines
Ogasahara, Kazuko; et al, Journal of the Chemical Society, 1997, (21), 3227-3236

Método de produção 15

Condições de reacção
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Bis(pentafluorophenyl)borinic acid Solvents: 1,4-Dioxane-d8 ;  10 min, rt
1.2 0.5 h, rt
Referência
Piers' borane-mediated hydrosilylation of epoxides and cyclic ethers
Zhang, Jianbo; et al, Chemical Communications (Cambridge, 2018, 54(52), 7243-7246

Método de produção 16

Condições de reacção
1.1 Reagents: Triethylborane Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
Referência
Formation of higher-order structures of chiral poly(ethynylpyridine)s depending on size, temperature, and saccharide recognition
Abe, Hajime; et al, Organic & Biomolecular Chemistry, 2012, 10(34), 6930-6936

Método de produção 17

Condições de reacção
1.1 Reagents: Sucrose Solvents: Water
Referência
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

Método de produção 18

Condições de reacção
Referência
Structure-enantioselectivity relationships using neural networks for the reduction of carbonyl compounds with baker's yeast
Zakarya, D.; et al, Tetrahedron Letters, 1994, 35(28), 4985-8

Método de produção 19

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Referência
Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines
Ogasahara, Kazuko; et al, Journal of the Chemical Society, 1997, (21), 3227-3236

Método de produção 20

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Diethyl ether ;  0 °C; 24 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C; 6 h, rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
3.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Referência
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Método de produção 21

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C; 1.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  2 h
2.2 Catalysts: Tetrabutylammonium chloride ;  rt; 1 h, 80 °C
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Referência
Identification of Absolute Helical Structures of Aromatic Multilayered Oligo(m-phenylurea)s in Solution
Kudo, Mayumi; et al, Journal of Organic Chemistry, 2009, 74(21), 8154-8163

Método de produção 22

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Triacylglycerol lipase Solvents: Cyclohexane ;  rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  6 min, rt
1.3 4 min, rt
1.4 1 h, 40 °C
Referência
Synthesis of (R)-propane-1,2-diol from lactides by dynamic kinetic resolution
Shuklov, Ivan A.; et al, Tetrahedron Letters, 2014, 55(24), 3495-3497

Método de produção 23

Condições de reacção
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
Referência
The enantiomer ratio strongly depends on the alkyl part of the acyl donor in transesterification with lipase B from Candida antarctica
Hoff, Baard H.; et al, Tetrahedron: Asymmetry, 1996, 7(11), 3187-3192

(S)-(+)-1-Benzyloxy-2-propanol Raw materials

(S)-(+)-1-Benzyloxy-2-propanol Preparation Products

(S)-(+)-1-Benzyloxy-2-propanol Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:85483-97-2)(S)-(+)-1-Benzyloxy-2-propanol
Número da Ordem:A841342
Estado das existências:in Stock
Quantidade:100g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:53
Preço ($):808.0/245.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:85483-97-2)(S)-(+)-1-Benzyloxy-2-propanol
A841342
Pureza:99%/99%
Quantidade:100g/25g
Preço ($):808.0/245.0
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